Cas no 1227563-97-4 (4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine)

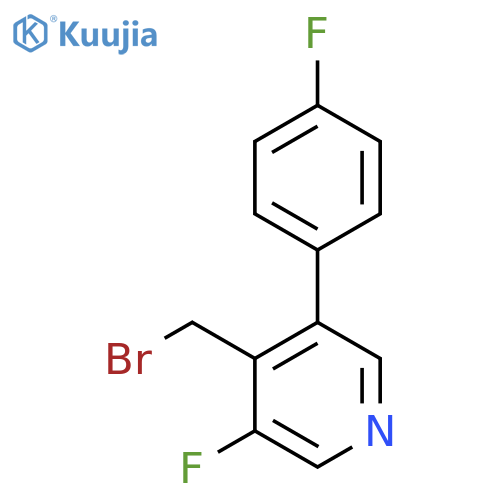

1227563-97-4 structure

商品名:4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine

CAS番号:1227563-97-4

MF:C12H8BrF2N

メガワット:284.099429130554

CID:4925271

4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine

- 4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine

-

- インチ: 1S/C12H8BrF2N/c13-5-10-11(6-16-7-12(10)15)8-1-3-9(14)4-2-8/h1-4,6-7H,5H2

- InChIKey: COKRDATYAQQNLO-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(=CN=CC=1C1C=CC(=CC=1)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 219

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 12.9

4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023026200-1g |

4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine |

1227563-97-4 | 97% | 1g |

$1730.40 | 2023-09-03 | |

| Alichem | A023026200-250mg |

4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine |

1227563-97-4 | 97% | 250mg |

$652.80 | 2023-09-03 | |

| Alichem | A023026200-500mg |

4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine |

1227563-97-4 | 97% | 500mg |

$1048.60 | 2023-09-03 |

4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

1227563-97-4 (4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine) 関連製品

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量